![molecular formula C26H23FN2O3S2 B2876619 N-[(2-fluorophenyl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114660-03-5](/img/structure/B2876619.png)

N-[(2-fluorophenyl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

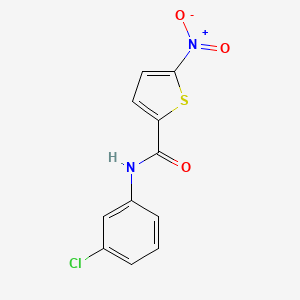

N-[(2-fluorophenyl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Studies on aromatic sulfonamide inhibitors, such as those investigated by Supuran et al. (2013), have shown significant inhibitory activity against carbonic anhydrase isoenzymes, with applications potentially extending to conditions where modulation of carbonic anhydrase activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Antipathogenic Activity

Research by Limban, Marutescu, & Chifiriuc (2011) on thiourea derivatives, including those with fluorine substitutions, have demonstrated significant antipathogenic activity, suggesting that compounds like N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide could be explored for their antimicrobial properties (Limban, Marutescu, & Chifiriuc, 2011).

Antimalarial Potential

Banerjee et al. (2011) reported on benzothiophene derivatives acting as potent inhibitors against Plasmodium falciparum, highlighting the potential for structurally related compounds to serve as antimalarial agents (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).

Fluorine in Medicinal Chemistry

The integration of fluorine into pharmaceutical compounds, as explored by Lang et al. (1999) in the development of 5-HT1A antagonists, underscores the relevance of fluorine-substituted compounds in enhancing pharmacokinetic properties and biological activity. This suggests a potential avenue for the application of N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide in the development of new therapeutic agents (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).

Wirkmechanismus

Target of Action

The compound, also known as F3398-4589 or N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide , is an antibody-drug conjugate . Its primary target is the tight junction protein CLDN18.2 . This protein is involved in the regulation of epithelial cell permeability, barrier function, and polarity . In healthy tissue, CLDN18.2 is selectively expressed in tight junctions of gastric epithelial tissue . Upon malignant transformation, cldn182 is exposed on the cancer cell surface and expressed in many solid tumors, including gastric and pancreatic tumors .

Mode of Action

F3398-4589 binds to endogenous CLDN18.2-expressing cancer cells in a dose-dependent manner . After binding, the compound is internalized by the cells . The compound is composed of a recombinant humanized anti-CLDN18.2 IgG1 monoclonal antibody (mAb) coupled with cytotoxic payload monomethyl auristatin E (MMAE) . The drug payload is released from the antibody after antigen binding before internalization . The released drug payload then induces a cytotoxic effect .

Biochemical Pathways

The action of the compound is associated with tumor pathogenesis, proliferation, and metastasis, making it a promising target for cancer therapies .

Pharmacokinetics

The compound’s high drug-to-antibody ratio increases antitumoral efficacy despite a low cldn182 antigen density on tumor cells .

Result of Action

The result of F3398-4589’s action is the inhibition of cell proliferation and the induction of cell death in CLDN18.2-positive cells . This leads to a reduction in tumor size and potentially the inhibition of metastasis .

Action Environment

The action, efficacy, and stability of F3398-4589 can be influenced by various environmental factors. These factors could include the density of the CLDN18.2 antigen on tumor cells, the presence of other biochemical factors in the tumor microenvironment, and the patient’s overall health status . .

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-18-9-8-13-21(15-18)29(2)34(31,32)25-22(19-10-4-3-5-11-19)17-33-24(25)26(30)28-16-20-12-6-7-14-23(20)27/h3-15,17H,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLKBJFZXDQSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)

![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)

![1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)

![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)

![methyl 3-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B2876543.png)

![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)

![3-{1h,2h,3h,4h,5h,11h,11Ah-[1,4]diazepino[1,2-a]indole-2-carbonyl}-6-chloropyridazine](/img/structure/B2876553.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)

![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)